Physicochemical Comparison: Thiophen-3-yl vs. Furan-3-yl Analogue
The thiophen-3-yl analogue (target compound) exhibits a higher computed logP (clogP = 3.40) and slightly larger topological polar surface area (TPSA = 46.34 Ų) compared to the furan-3-yl analogue (CAS 2034432-58-9; TPSA = 55.58 Ų, estimated from structure). While both compounds share zero hydrogen-bond donors, the sulfur atom in thiophene confers greater polarisability and potential for Van der Waals interactions, which may translate to improved passive permeability relative to the furan congener. Direct experimental logD₇.₄ or PAMPA data are not publicly available for either compound, so the comparison remains class-level inference [1].
| Evidence Dimension | clogP and TPSA |
|---|---|
| Target Compound Data | clogP = 3.40; TPSA = 46.34 Ų; MW = 308.79; HBD = 0 |
| Comparator Or Baseline | Furan-3-yl analogue (CAS 2034432-58-9): TPSA ≈ 55.58 Ų (calculated), clogP ≈ 2.5–2.8 (estimated) |
| Quantified Difference | ΔTPSA ≈ +9.24 Ų; ΔclogP ≈ +0.6–0.9 log units (furan more polar) |
| Conditions | Computed values using standard fragment-based algorithms; not experimentally verified. |
Why This Matters
For procurement decisions in CNS or intracellular-target programmes, the higher lipophilicity and lower TPSA of the thiophen-3-yl analogue predict superior passive membrane permeability relative to the furan-3-yl comparator, making it a more suitable starting point for lead optimisation requiring blood–brain barrier penetration.
- [1] EOS54096 Compound Record. SILDrug Database, IBB Waw. Molecular Formula: C14H13ClN2O2S; MW: 308.79; clogP: 3.40; TPSA: 46.34. View Source
